
1-Chloro-3,3-dimethoxybutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,3-dimethoxybutane is an organic compound with the molecular formula C6H13ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and two methoxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
1-Chloro-3,3-dimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethoxy-1-butanol with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound. Another method involves the use of phosphorus trichloride (PCl3) as a chlorinating agent. Industrial production methods typically involve similar chlorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-3,3-dimethoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2). These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-3,3-dimethoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It serves as a building block in the production of certain agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3,3-dimethoxybutane in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the chlorine atom leaves, forming a carbocation that is then attacked by a nucleophile. The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and products.
Comparaison Avec Des Composés Similaires
1-Chloro-3,3-dimethoxybutane can be compared with other chlorinated ethers such as 1-Chloro-3,3-dimethylbutane and 1-Chloro-3,3-dimethoxypropane. While these compounds share similar structural features, their reactivity and applications can differ significantly. For instance, 1-Chloro-3,3-dimethylbutane is more commonly used in the synthesis of pharmaceuticals, whereas 1-Chloro-3,3-dimethoxypropane may be preferred in certain material science applications due to its different physical properties.
Propriétés
Numéro CAS |
111772-63-5 |
|---|---|
Formule moléculaire |
C6H13ClO2 |
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
1-chloro-3,3-dimethoxybutane |
InChI |
InChI=1S/C6H13ClO2/c1-6(8-2,9-3)4-5-7/h4-5H2,1-3H3 |
Clé InChI |
LBHLASXKWBAWAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
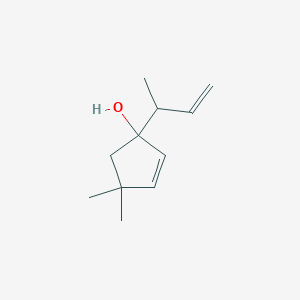


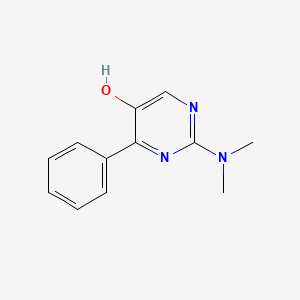
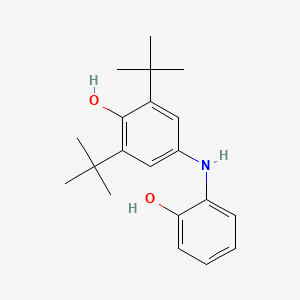
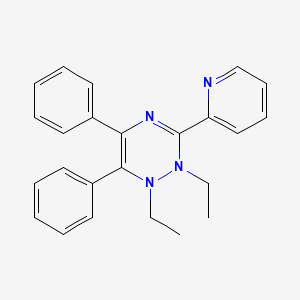
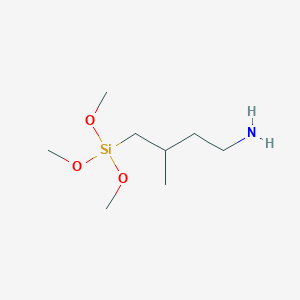


![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
